molecular formula C15H17NO3 B11929714 5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione

5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione

Cat. No.: B11929714
M. Wt: 259.30 g/mol
InChI Key: SGSGNCXRTWQHNP-UHFFFAOYSA-N
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Description

5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione is a complex organic compound known for its unique spiro structure This compound is part of the furo[3,4-c]pyridine family, which is characterized by a fused pyridine and furan ring system The cyclopropyl group attached to the spiro center adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione typically involves a multi-step process. One notable method is a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction is catalyzed by rhodium and features good functional group tolerance, room temperature conditions, and air compatibility .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis . By inhibiting DHODH, the compound can disrupt the synthesis of nucleotides, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione is unique due to its specific spiro configuration and the presence of a cyclopropyl group

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

5'-cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione

InChI

InChI=1S/C15H17NO3/c17-13-12-11(6-9-16(13)10-4-5-10)15(19-14(12)18)7-2-1-3-8-15/h6,9-10H,1-5,7-8H2

InChI Key

SGSGNCXRTWQHNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(C(=O)N(C=C3)C4CC4)C(=O)O2

Origin of Product

United States

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